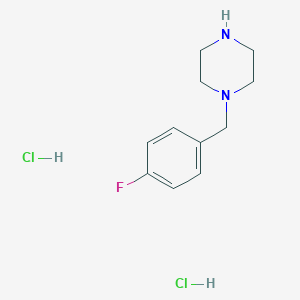

1-(4-Fluorbenzyl)piperazin-Dihydrochlorid

Übersicht

Beschreibung

4-Fluor-Benzylpiperazin (Hydrochlorid) ist eine synthetische Verbindung, die zur Klasse der Benzylpiperazine gehört. Es ist bekannt für seine stimulierenden Eigenschaften und wurde als Designerdroge oder Suchtmittel identifiziert. Die Verbindung wird aufgrund ihres Missbrauchspotenzials und ihrer Rolle als Vorläufer bei der Synthese bestimmter bioaktiver Verbindungen häufig in forensischen und Forschungsanwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1-(4-Fluorobenzyl)piperazine dihydrochloride serves as a reference standard in analytical chemistry. It is utilized for the identification and quantification of similar compounds, particularly in the context of designer drugs and substance abuse research . Its presence in biological samples can be detected using advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) .

Pharmacological Studies

Research into the pharmacological properties of pFBP has revealed its potential effects on monoamine uptake , particularly serotonin and dopamine. The compound acts similarly to amphetamines, inhibiting the reuptake of these neurotransmitters, which leads to increased extracellular concentrations and resultant stimulant effects . This mechanism has made it a subject of interest in studies examining its potential therapeutic uses, particularly in treating conditions related to mood and cognition.

Toxicology and Forensic Science

Due to its classification as a designer drug, pFBP has significant applications in forensic toxicology . Studies have shown that it can be detected in biological matrices such as urine and serum, enabling researchers to assess its presence in cases of suspected drug abuse or poisoning . The development of rapid detection methods for piperazine derivatives, including pFBP, is crucial for timely clinical diagnosis and treatment .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that pFBP can exhibit harmful effects on liver cells, particularly when combined with other piperazine derivatives. Research suggests that mixtures containing pFBP may lead to greater hepatotoxicity compared to traditional stimulants like MDMA . Understanding these effects is essential for evaluating the safety profile of pFBP and its derivatives.

Case Study 1: Detection Method Validation

A study validated a novel LC-MS method for detecting pFBP in biological samples. The method demonstrated high specificity and sensitivity with limits of detection (LOD) at low ng/mL concentrations. This study highlights the importance of developing reliable analytical methods for detecting emerging psychoactive substances in clinical settings .

Case Study 2: Cytotoxic Effects Assessment

Research conducted by Dias da Silva et al. assessed the cytotoxic effects of various piperazine derivatives, including pFBP. Results indicated that pFBP exhibited concentration-dependent cytotoxicity in liver cells, suggesting that caution should be exercised when considering its use in therapeutic contexts .

Vorbereitungsmethoden

Die Synthese von 4-Fluor-Benzylpiperazin (Hydrochlorid) erfolgt typischerweise durch Reaktion von 4-Fluorbenzylchlorid mit Piperazin in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden können die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren beinhalten, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

4-Fluor-Benzylpiperazin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Das Fluoratom in der Verbindung kann mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien und Bedingungen verwendet werden.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

The mechanism of action of 4-Fluoro Benzylpiperazine (Hydrochloride) involves its interaction with the serotonergic and dopaminergic receptor systems. It acts similarly to amphetamines by inhibiting the reuptake of serotonin and dopamine, leading to increased concentrations of these neurotransmitters in the extracellular space. This results in enhanced activation of the respective receptors and produces stimulant effects .

Vergleich Mit ähnlichen Verbindungen

4-Fluor-Benzylpiperazin (Hydrochlorid) kann mit anderen Benzylpiperazin-Derivaten verglichen werden, wie z. B.:

1-(3,4-Methylendioxybenzyl)piperazin: Bekannt für seine psychoaktiven Eigenschaften.

1-(4-Methoxyphenyl)piperazin: In der Forschung wegen seiner stimulierenden Wirkungen eingesetzt.

Die Einzigartigkeit von 4-Fluor-Benzylpiperazin (Hydrochlorid) liegt in seiner Fluorsubstitution, die im Vergleich zu seinen nicht-fluorierten Gegenstücken unterschiedliche chemische und pharmakologische Eigenschaften verleiht .

Biologische Aktivität

1-(4-Fluorobenzyl)piperazine dihydrochloride, with the CAS number 199672-06-5, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(4-Fluorobenzyl)piperazine dihydrochloride features a piperazine ring substituted with a fluorobenzyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 239.12 g/mol |

| Solubility | Soluble in water |

The biological activity of 1-(4-Fluorobenzyl)piperazine dihydrochloride is primarily attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that this compound can enhance the release of these neurotransmitters, leading to various psychoactive effects.

- Neurotransmitter Modulation : Studies have shown that piperazine derivatives, including 1-(4-Fluorobenzyl)piperazine, can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. This modulation can lead to both therapeutic effects and potential adverse reactions such as serotonin syndrome when used inappropriately .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(4-Fluorobenzyl)piperazine dihydrochloride. A notable investigation involved its derivatives targeting human breast cancer cells, where it exhibited moderate efficacy:

- IC50 Values : The compound demonstrated an IC50 value of approximately 18 μM against breast cancer cells, indicating promising activity comparable to established drugs like Olaparib .

Tyrosinase Inhibition

Another significant area of research focuses on the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production:

- Inhibitory Effects : In silico studies identified several derivatives of 1-(4-Fluorobenzyl)piperazine that effectively inhibited tyrosinase at low micromolar concentrations, suggesting potential applications in treating skin conditions related to hyperpigmentation .

Study on Neurotransmitter Effects

A study evaluated the effects of piperazine derivatives on neurotransmitter levels in animal models. The findings indicated that administration of 1-(4-Fluorobenzyl)piperazine led to increased levels of DA and 5-HT, correlating with enhanced locomotor activity and mood elevation in subjects .

Clinical Implications

The clinical implications of piperazine derivatives are significant. Reports indicate that misuse can lead to serious side effects such as tachycardia and hypertension due to excessive neurotransmitter release. Understanding the balance between therapeutic benefits and potential risks is crucial for safe application in clinical settings .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYGHHPTNYWQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506676 | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-06-5 | |

| Record name | 1-(4-Fluorobenzyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199672065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ8YLK7R9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.